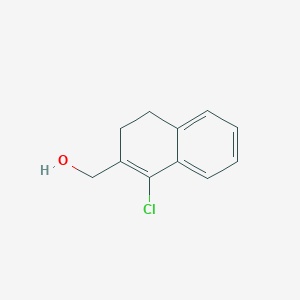
(1-Chloro-3,4-dihydronaphthalen-2-yl)methanol
Vue d'ensemble
Description
(1-Chloro-3,4-dihydronaphthalen-2-yl)methanol, also known as this compound, is a useful research compound. Its molecular formula is C11H11ClO and its molecular weight is 194.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(1-Chloro-3,4-dihydronaphthalen-2-yl)methanol, also known by its CAS number 128104-82-5, is a chemical compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 196.66 g/mol. The compound features a naphthalene ring system with a hydroxymethyl and a chlorine substituent, which may influence its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research suggests that compounds with similar structures can affect cell signaling pathways and exhibit cytotoxic effects against cancer cell lines. The proposed mechanisms include:
- Receptor Interaction : Similar compounds have shown the ability to interact with receptor tyrosine kinases (RTKs), which are crucial for cell signaling and proliferation.
- Reactive Oxygen Species (ROS) Generation : Some studies indicate that derivatives can induce oxidative stress in cells, leading to increased levels of ROS, which can trigger apoptosis in cancer cells.
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties. For instance:
- In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Anticancer Activity
Several studies have explored the anticancer potential of related compounds:
- Cytotoxicity Assays : Compounds structurally similar to this compound have shown significant cytotoxic effects against multiple cancer cell lines, including breast and liver cancer cells.
Case Studies
- Cytotoxicity Against HepG2 Cells : A study evaluated the cytotoxic effects of various organoselenium compounds, revealing that compounds similar to this compound induced apoptosis in HepG2 cells through ROS generation .
- Antimicrobial Efficacy : A comparative analysis highlighted that certain derivatives exhibited minimal inhibitory concentrations (MICs) comparable to established antibiotics against Candida albicans . This suggests that this compound may possess similar antimicrobial efficacy.
The biochemical properties of this compound include:
| Property | Value |
|---|---|
| Molecular Weight | 196.66 g/mol |
| Solubility | Soluble in organic solvents |
| Stability | Stable under standard laboratory conditions |
Propriétés
IUPAC Name |
(1-chloro-3,4-dihydronaphthalen-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO/c12-11-9(7-13)6-5-8-3-1-2-4-10(8)11/h1-4,13H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFPWUATXSMOUFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(C2=CC=CC=C21)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00564399 | |
| Record name | (1-Chloro-3,4-dihydronaphthalen-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00564399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128104-82-5 | |
| Record name | (1-Chloro-3,4-dihydronaphthalen-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00564399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















